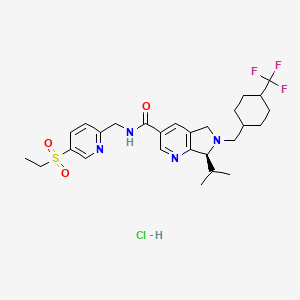
Vimirogant hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Vimirogant hydrochloride involves multiple steps, starting with the preparation of the core structure followed by the introduction of various functional groups. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized through a series of organic reactions involving the use of specific reagents and catalysts to achieve the desired selectivity and potency .
Industrial Production Methods
Industrial production of this compound likely involves large-scale organic synthesis techniques, including the use of high-pressure reactors, automated synthesis machines, and stringent quality control measures to ensure the purity and consistency of the final product. The compound is typically produced in solid form and stored under controlled conditions to maintain its stability .
Analyse Chemischer Reaktionen
Types of Reactions
Vimirogant hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify certain functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered biological activity, while substitution reactions can result in analogs with different pharmacokinetic properties .
Wissenschaftliche Forschungsanwendungen
Vimirogant hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of RORγt in various chemical pathways.
Biology: Employed in research to understand the differentiation and function of Th17 cells and their role in autoimmune diseases.
Medicine: Investigated for its potential therapeutic effects in treating autoimmune disorders such as multiple sclerosis and rheumatoid arthritis.
Industry: Utilized in the development of new drugs targeting RORγt and related pathways
Wirkmechanismus
Vimirogant hydrochloride exerts its effects by selectively inhibiting RORγt, a transcription factor that plays a crucial role in the differentiation of Th17 cells and the production of IL-17A. By binding to RORγt, this compound prevents the activation of downstream signaling pathways, thereby reducing the production of pro-inflammatory cytokines and alleviating symptoms of autoimmune diseases .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Piragliatin
- CM-10-18
- MK-0941 free base
- AMG-1694
- AZD1656
Uniqueness of Vimirogant Hydrochloride
This compound stands out due to its high selectivity for RORγt over other isoforms such as RORα and RORβ. This selectivity translates to a more targeted inhibition of Th17 cell differentiation and IL-17A secretion, making it a promising candidate for the treatment of autoimmune disorders with potentially fewer off-target effects .
Eigenschaften
Molekularformel |
C27H36ClF3N4O3S |
|---|---|
Molekulargewicht |
589.1 g/mol |
IUPAC-Name |
(7S)-N-[(5-ethylsulfonylpyridin-2-yl)methyl]-7-propan-2-yl-6-[[4-(trifluoromethyl)cyclohexyl]methyl]-5,7-dihydropyrrolo[3,4-b]pyridine-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C27H35F3N4O3S.ClH/c1-4-38(36,37)23-10-9-22(31-14-23)13-33-26(35)19-11-20-16-34(25(17(2)3)24(20)32-12-19)15-18-5-7-21(8-6-18)27(28,29)30;/h9-12,14,17-18,21,25H,4-8,13,15-16H2,1-3H3,(H,33,35);1H/t18?,21?,25-;/m0./s1 |
InChI-Schlüssel |
PFQTWYNNVGWMBS-RZTWMHBNSA-N |
Isomerische SMILES |
CCS(=O)(=O)C1=CN=C(C=C1)CNC(=O)C2=CC3=C([C@@H](N(C3)CC4CCC(CC4)C(F)(F)F)C(C)C)N=C2.Cl |
Kanonische SMILES |
CCS(=O)(=O)C1=CN=C(C=C1)CNC(=O)C2=CC3=C(C(N(C3)CC4CCC(CC4)C(F)(F)F)C(C)C)N=C2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3-(4-Chlorophenyl)oxiran-2-yl]-(4,5-dimethoxy-2-nitrophenyl)methanone](/img/structure/B14010180.png)
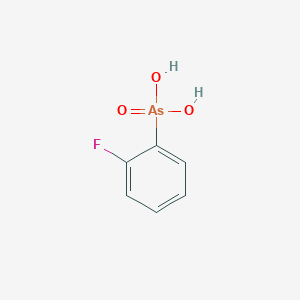
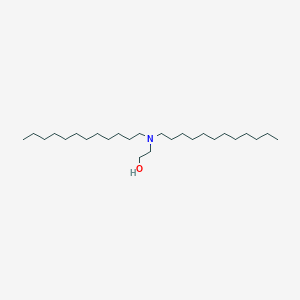


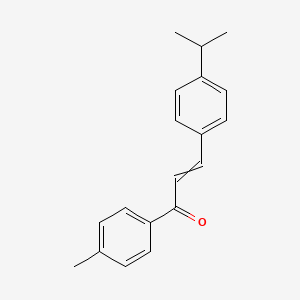
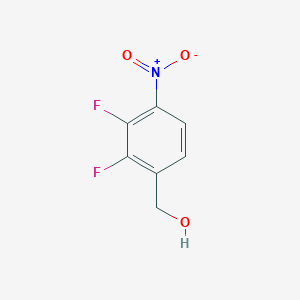
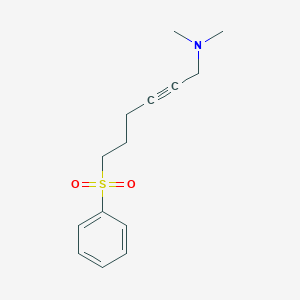
![N-[1-(2-chlorophenyl)non-1-en-3-ylidene]hydroxylamine](/img/structure/B14010227.png)

![6-Bromo-3,5-dichloro-7-fluorobenzo[C]isothiazole](/img/structure/B14010238.png)

![ethyl 2-[[(5-carbamoyl-1H-imidazol-4-yl)amino]diazenyl]-3-phenylpropanoate](/img/structure/B14010245.png)

